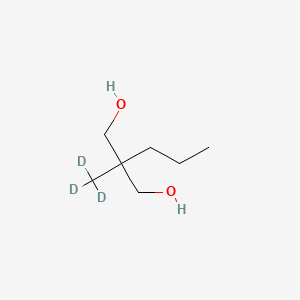
2-メチル-d3-2-プロピル-1,3-プロパンジオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-d3-2-propyl-1,3-propanediol is a deuterated form of 2-Methyl-2-propyl-1,3-propanediol, a simple alkyl diol. This compound is notable for its applications in various fields, including pharmaceuticals and materials science. The deuterated version is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinct isotopic signature .
科学的研究の応用
2-Methyl-d3-2-propyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of sedatives and muscle relaxants.
Industry: Applied in the production of polymers and coatings due to its stability and reactivity
作用機序
Target of Action
2-Methyl-d3-2-propyl-1,3-propanediol (MPP) is a simple alkyl diol which has sedative, anticonvulsant, and muscle relaxant effects . It is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol, as well as other derivatives .
Mode of Action
MPP produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . Smaller doses produce muscular relaxation and sedation .
Biochemical Pathways
It is known that it is a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol . These tranquilizers are known to affect the central nervous system, suggesting that MPP may also interact with biochemical pathways in the central nervous system.
Result of Action
The primary result of MPP’s action is the induction of sedation, anticonvulsant effects, and muscle relaxation . It achieves this by causing reversible flaccid paralysis of skeletal muscles .
Action Environment
The action environment of MPP is likely to be the central nervous system, given its sedative, anticonvulsant, and muscle relaxant effects . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence MPP’s action, efficacy, and stability.
生化学分析
Biochemical Properties
2-Methyl-d3-2-propyl-1,3-propanediol is involved in various biochemical reactions. It is a synthetic precursor to, and an active metabolite of tranquilizers and other derivatives
Cellular Effects
It is known to have sedative, anticonvulsant, and muscle relaxant effects , which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects through its role as a precursor and metabolite of tranquilizers and other derivatives
Temporal Effects in Laboratory Settings
It is known to be a stable compound
Metabolic Pathways
It is known to be a precursor and metabolite of tranquilizers and other derivatives , suggesting that it interacts with enzymes or cofactors in these pathways
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol can be synthesized through several methods. One common approach involves the aldol addition of 2-methylvaleraldehyde with formaldehyde, followed by hydrogenation . Another method includes the hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . The deuterated version, 2-Methyl-d3-2-propyl-1,3-propanediol, is typically synthesized using deuterated reagents to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 2-Methyl-2-propyl-1,3-propanediol often employs large-scale aldol addition and hydrogenation processes. The use of deuterated reagents in an industrial setting requires careful handling and precise reaction conditions to ensure the incorporation of deuterium atoms .
化学反応の分析
Types of Reactions
2-Methyl-d3-2-propyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute hydroxyl groups.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
類似化合物との比較
2-Methyl-d3-2-propyl-1,3-propanediol can be compared with other similar compounds such as:
2-Methyl-2-propyl-1,3-propanediol: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
Carisoprodol: A muscle relaxant that is a derivative of 2-Methyl-2-propyl-1,3-propanediol.
Meprobamate: An anxiolytic drug that is also derived from 2-Methyl-2-propyl-1,3-propanediol
The uniqueness of 2-Methyl-d3-2-propyl-1,3-propanediol lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic and reaction pathways.
特性
IUPAC Name |
2-propyl-2-(trideuteriomethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZZUPJFERSVRN-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849617 |
Source


|
| Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185023-23-7 |
Source


|
| Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
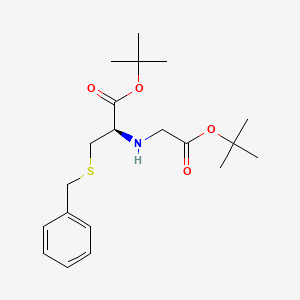
![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
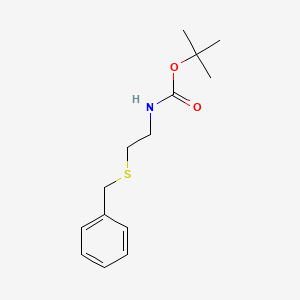
![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)

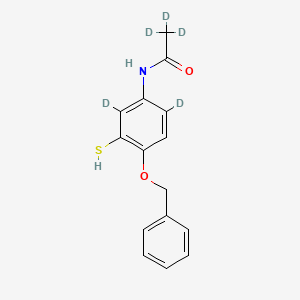
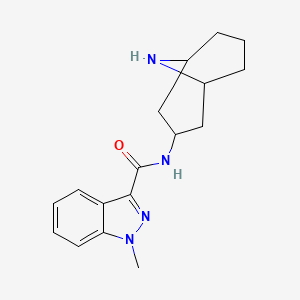
![(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B562192.png)

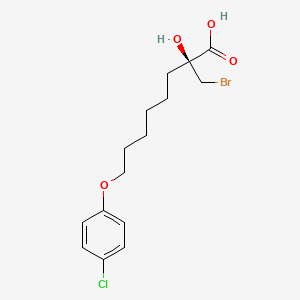
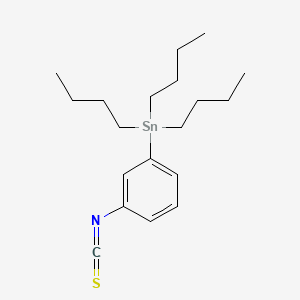
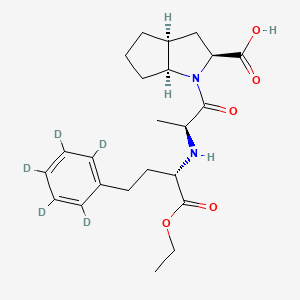
![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)
